molecular formula C10H15N3 B1353999 1-Methyl-4-(pyridin-3-YL)piperazine CAS No. 223794-26-1

1-Methyl-4-(pyridin-3-YL)piperazine

Cat. No. B1353999
M. Wt: 177.25 g/mol
InChI Key: HBWGDGHGYGHWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Safety Information : It is classified as hazardous (GHS05, GHS07) and can cause skin and eye irritation. Precautionary measures should be taken during handling .

Synthesis Analysis

The synthesis of 1-Methyl-4-(pyridin-3-yl)piperazine involves the reaction of 1-Methylpiperazine with 3-Chloropyridine . The specific synthetic route and conditions may vary depending on the desired yield and purity .


Molecular Structure Analysis

The molecular structure of 1-Methyl-4-(pyridin-3-yl)piperazine consists of a piperazine ring with a methyl group at position 1 and a pyridine ring attached at position 4. The compound’s chemical formula is C10H15N3. You can visualize the structure using the NIST Chemistry WebBook .


Chemical Reactions Analysis

1-Methyl-4-(pyridin-3-yl)piperazine serves as a building block for various medicinally important molecules. It can participate in diverse chemical reactions, including Mannich reactions and other synthetic transformations .


Physical And Chemical Properties Analysis

  • Toxicity : Information on toxicity is not readily available .

Scientific Research Applications

Medicinal Chemistry and Drug Design

  • Piperazine-1-yl-1H-indazole Derivatives in Medicinal Chemistry : A compound with a structure similar to 1-Methyl-4-(pyridin-3-YL)piperazine, namely 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, has been synthesized for its importance in medicinal chemistry. This compound shows potential in the field, characterized by spectral analysis and docking studies (Balaraju, Kalyani, & Laxminarayana, 2019).

Pharmacokinetics and Drug Metabolism

  • Metabolism in Antineoplastic Agents : A related compound, Flumatinib (HH-GV678), is an antineoplastic tyrosine kinase inhibitor studied for chronic myelogenous leukemia (CML). Its metabolism revealed important pathways like N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, providing insights into the metabolism of drugs with similar structures (Gong, Chen, Deng, & Zhong, 2010).

Radiochemistry and Imaging Agents

  • Synthesis for Dopamine D4 Receptors Imaging : A compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was synthesized for imaging dopamine D4 receptors. This research demonstrates the potential of such compounds in neuroimaging and the study of brain receptors (Eskola et al., 2002).

Antimicrobial and Antifungal Research

  • Antimicrobial and Antifungal Agents : Thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, similar to 1-Methyl-4-(pyridin-3-YL)piperazine, have shown antimicrobial activity against various bacteria and fungi. This suggests the potential of piperazine derivatives in developing new antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012).

Crystallography and Structural Analysis

  • Structural Characterization : The structural characterization of compounds containing piperazine and pyridine rings, such as 1-Methyl-4-(pyridin-3-YL)piperazine, is crucial in understanding their properties and interactions. For instance, the crystal structures of certain piperazine derivatives have been studied, providing insights into their molecular packing and interactions, which are essential for drug design and development (Ullah & Altaf, 2014).

Synthesis and Chemical Processes

  • Scalable Synthesis for Clinical Applications : The scalable synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, structurally related to 1-Methyl-4-(pyridin-3-YL)piperazine, indicates the importance of efficient synthesis methods for clinical applications. This compound, a Rho kinase inhibitor, is under investigation for central nervous system disorders, showcasing the significance of such compounds in therapeutic development (Wei et al., 2016).

Biological Evaluation and Activity

  • Biological Evaluation of Thiazolidinone Derivatives : Thiazolidinone derivatives, when linked with 1-pyridin-2-yl-piperazine, have been synthesized and evaluated for their biological activity. This research highlights the importance of piperazine derivatives in the development of new therapeutic agents (Patel, Kumari, & Patel, 2012).

Safety And Hazards

1-Methyl-4-(pyridin-3-yl)piperazine poses risks to health and safety. It can cause skin and eye irritation. Proper protective measures should be followed during handling, including the use of appropriate personal protective equipment (PPE) and adherence to safety protocols .

properties

IUPAC Name

1-methyl-4-pyridin-3-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-12-5-7-13(8-6-12)10-3-2-4-11-9-10/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWGDGHGYGHWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434839
Record name 1-methyl-4-pyridin-3-ylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(pyridin-3-YL)piperazine

CAS RN

223794-26-1
Record name 1-methyl-4-pyridin-3-ylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-(pyridin-3-YL)piperazine
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-(pyridin-3-YL)piperazine
Reactant of Route 3
Reactant of Route 3
1-Methyl-4-(pyridin-3-YL)piperazine
Reactant of Route 4
Reactant of Route 4
1-Methyl-4-(pyridin-3-YL)piperazine
Reactant of Route 5
Reactant of Route 5
1-Methyl-4-(pyridin-3-YL)piperazine
Reactant of Route 6
Reactant of Route 6
1-Methyl-4-(pyridin-3-YL)piperazine

Citations

For This Compound
3
Citations
A Monastyrskyi, N Nilchan, V Quereda… - Bioorganic & medicinal …, 2018 - Elsevier
Casein kinase 1δ/ε have been identified as promising therapeutic target for oncology application, including breast and brain cancer. Here, we described our continued efforts in …
Number of citations: 30 www.sciencedirect.com
L Munoz - 2005 - bonndoc.ulb.uni-bonn.de
… The variation of the lead 9 afforded several nonquaternary agents with improved affinity for central α4β2 receptor subtype (eg for 1-methyl-4-pyridin-3-yl piperazine with Ki = 90 nM). …
Number of citations: 1 bonndoc.ulb.uni-bonn.de
L Munoz - 2005 - core.ac.uk
… The variation of the lead 9 afforded several nonquaternary agents with improved affinity for central α4β2 receptor subtype (eg for 1-methyl-4-pyridin-3-yl piperazine with Ki = 90 nM). …
Number of citations: 1 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.